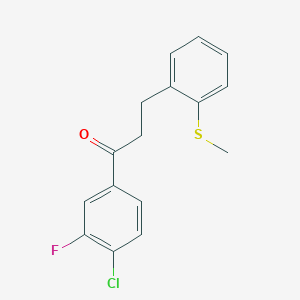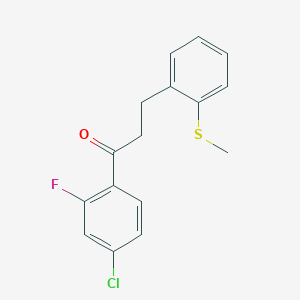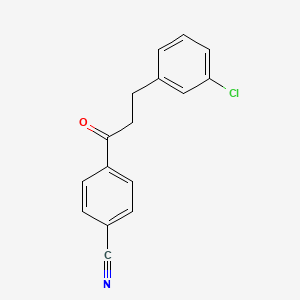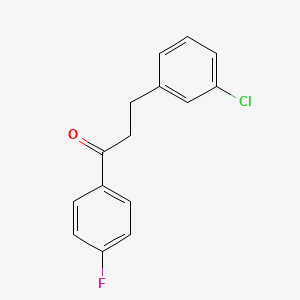
2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone is a useful research compound. Its molecular formula is C15H11ClF2O and its molecular weight is 280.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Copolymerization and Material Properties
Copolymerization with Styrene : This compound has been used in the synthesis of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are then copolymerized with styrene. This process contributes to the understanding of copolymer compositions and their thermal decomposition properties (Savittieri et al., 2022).
Synthesis of Novel Copolymers : The compound is instrumental in synthesizing various novel copolymers. These copolymers, featuring different substituents, demonstrate unique properties like high glass transition temperatures, which indicate substantial changes in chain mobility due to their high dipolar character (Kim et al., 1999).
Chemical Synthesis and Analysis
Development of Synthetic Routes : Research has focused on developing efficient synthetic routes for self-polymerizable monomers using intermediates like this compound. These developments have implications for the synthesis of high-performance polymers and materials (Baek & Harris, 2005).
Spectral Analysis and Quantum Chemical Studies : Studies involving this compound include spectral analysis and quantum chemical investigations. These studies provide insights into molecular geometry and chemical reactivity, which are crucial for understanding the interaction properties of such compounds (Satheeshkumar et al., 2017).
Applications in Material Science
- Photoalignment of Liquid Crystals : This compound has been utilized in the synthesis of derivatives that promote the photoalignment of commercial nematic liquid crystals. This has significant applications in the development of LCDs and other display technologies (Hegde et al., 2013).
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-14-9-12(18)5-6-13(14)15(19)7-4-10-2-1-3-11(17)8-10/h1-3,5-6,8-9H,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFQTKGRIMSEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644544 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-50-5 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














